molecular formula C16H14O3 B13787775 6-(1-Naphthyl)-4-oxo-5-hexenoic acid CAS No. 74038-56-5

6-(1-Naphthyl)-4-oxo-5-hexenoic acid

Cat. No.: B13787775
CAS No.: 74038-56-5
M. Wt: 254.28 g/mol
InChI Key: ZTNWOJAWCRQTSV-CMDGGOBGSA-N
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Description

6-(1-Naphthyl)-4-oxo-5-hexenoic acid is an organic compound characterized by the presence of a naphthyl group attached to a hexenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Naphthyl)-4-oxo-5-hexenoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated naphthalene compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(1-Naphthyl)-4-oxo-5-hexenoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include naphthoquinones, hydroxylated derivatives, and substituted naphthyl compounds .

Scientific Research Applications

6-(1-Naphthyl)-4-oxo-5-hexenoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6-(1-Naphthyl)-4-oxo-5-hexenoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-Naphthyl)-4-oxo-5-hexenoic acid is unique due to its specific structural features, which confer distinct reactivity and properties. Its combination of a naphthyl group with a hexenoic acid backbone makes it particularly versatile for various applications in research and industry .

Properties

CAS No.

74038-56-5

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

(E)-6-naphthalen-1-yl-4-oxohex-5-enoic acid

InChI

InChI=1S/C16H14O3/c17-14(10-11-16(18)19)9-8-13-6-3-5-12-4-1-2-7-15(12)13/h1-9H,10-11H2,(H,18,19)/b9-8+

InChI Key

ZTNWOJAWCRQTSV-CMDGGOBGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)CCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)CCC(=O)O

Origin of Product

United States

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